

# neoARQ physical and chemical properties

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## Compound of Interest

Compound Name: neoARQ

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An In-depth Technical Guide on the Physicochemical Properties of Nemtabrutinib (ARQ 531)

## Introduction

Nemtabrutinib, also known by its research code ARQ 531 and MK-1026, is a potent, orally bioavailable, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] As an ATP-competitive inhibitor, it demonstrates significant activity against both wild-type and C481S-mutated BTK, a common resistance mutation in B-cell malignancies.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of Nemtabrutinib, its mechanism of action, and the experimental methodologies used to characterize it, tailored for researchers, scientists, and drug development professionals.

## Physicochemical Properties

The fundamental physical and chemical characteristics of Nemtabrutinib (ARQ 531) are summarized in the tables below, providing a clear reference for its formulation and experimental handling.

Identifier	Value
IUPAC Name	(2-chloro-4-phenoxyphenyl)-[4-[[[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]methanone[2]
Synonyms	ARQ 531, MK-1026, Nemtabrutinib[2]
CAS Number	2095393-15-8[2]
Molecular Formula	C25H23ClN4O4[2]
Molecular Weight	478.9 g/mol [2]

A table summarizing the identifiers and molecular properties of Nemtabrutinib (ARQ 531).

Property	Value	Conditions
Solubility	95 mg/mL	DMSO[4]
7 mg/mL	Ethanol[4]	
Insoluble	Water[4]	

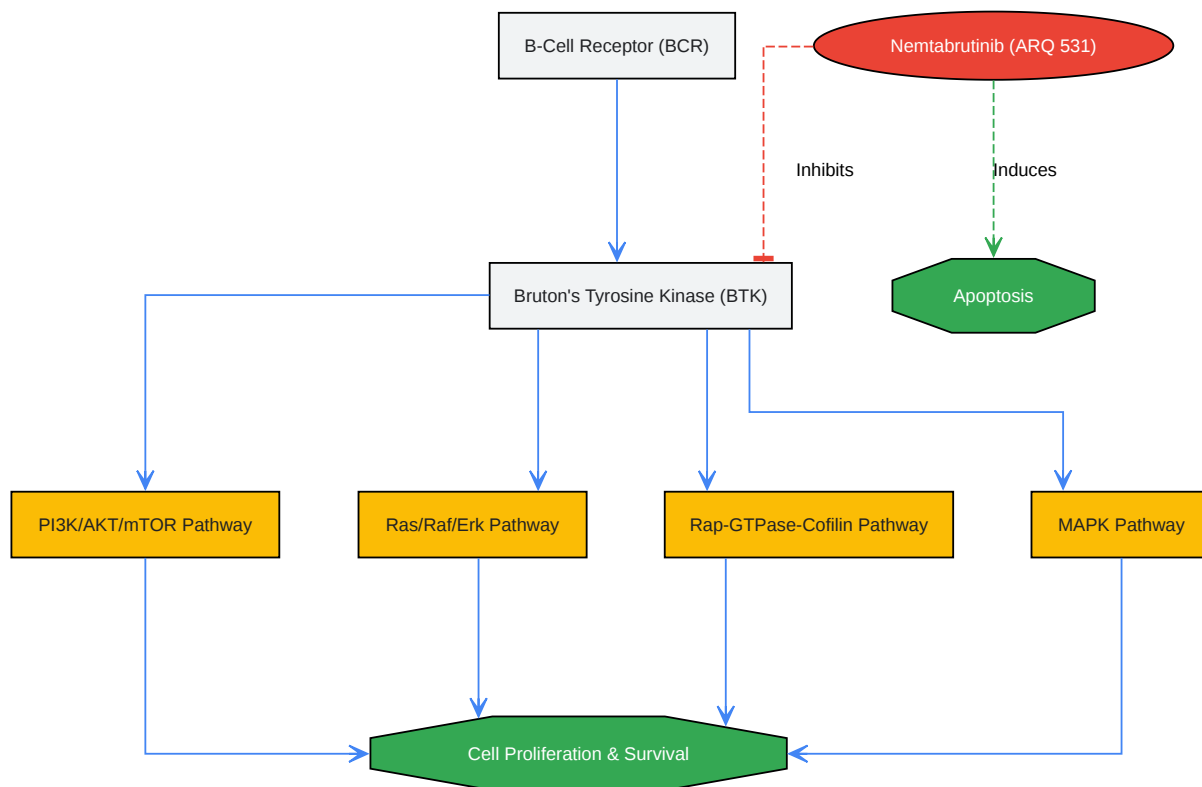
A table detailing the solubility of Nemtabrutinib (ARQ 531) in various solvents.

## Mechanism of Action and Signaling Pathways

Nemtabrutinib is a potent inhibitor of BTK with a long residence time.[4] Its mechanism of action involves competing with ATP for the binding site on the BTK enzyme, thereby preventing its activation and downstream signaling.[5][6] This inhibition disrupts several pro-survival pathways in malignant B-cells.

The primary signaling cascade affected by Nemtabrutinib is the B-cell receptor (BCR) signaling pathway. By inhibiting BTK, Nemtabrutinib effectively blocks the activation of downstream

pathways including PI3K/AKT/mTOR, Ras/Raf/Erk, and Rap-GTPase-Cofilin.[4] Furthermore, it has been shown to interfere with the pro-survival MAPK pathway.[5]



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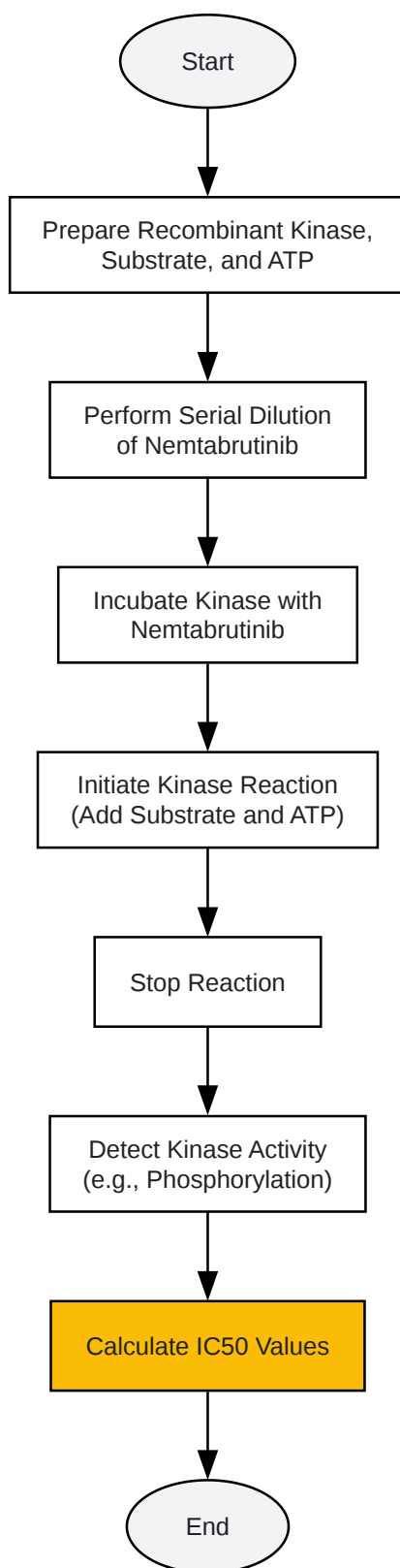
A diagram illustrating the inhibitory effect of Nemtabrutinib on the BCR signaling pathway.

## Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used to characterize the inhibitory activity of Nemtabrutinib.

## In Vitro Kinase Inhibition Assay

The inhibitory activity of Nemtabrutinib against various kinases is a key aspect of its characterization. The half-maximal inhibitory concentration (IC<sub>50</sub>) values are determined through in vitro kinase assays.



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A workflow diagram for a typical in vitro kinase inhibition assay.

## Protocol Summary:

- Reagents: Recombinant kinases (e.g., wild-type BTK, C481S-mutated BTK), a suitable substrate, and ATP are prepared in an appropriate assay buffer.
- Compound Preparation: Nemtabrutinib is serially diluted to a range of concentrations.
- Incubation: The kinase is pre-incubated with the various concentrations of Nemtabrutinib.
- Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP.
- Detection: After a set incubation period, the reaction is stopped, and the level of substrate phosphorylation is measured using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
- Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the Nemtabrutinib concentration.

## Inhibitory Activity Data:

Target Kinase	IC50 (nM)
Wild-Type BTK	0.85[1][4]
C481S-Mutated BTK	0.39[1][6]
BMX	5.23[1]
TEC	5.80[1]
LCK	3.86[1]
YES	4.22[1]
TrkA	13.1[1]
TrkB	11.7[1]
TrkC	19.1[1]

A table of IC50 values for Nemtabrutinib against a panel of kinases.

## Conclusion

Nemtabrutinib (ARQ 531) is a well-characterized BTK inhibitor with promising therapeutic potential. Its defined physicochemical properties, potent and reversible mechanism of action, and activity against clinically relevant resistance mutations make it a subject of significant interest in the field of oncology and drug development. The data and protocols presented in this guide offer a valuable resource for researchers working with this compound.

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Address: 3281 E Guasti Rd

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